molecular formula C6H4BrF2NO B1446198 2-Amino-4-bromo-3,6-difluorophenol CAS No. 2088851-52-7

2-Amino-4-bromo-3,6-difluorophenol

Cat. No. B1446198
M. Wt: 224 g/mol
InChI Key: RODPKXTYOOZJPI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2-Bromo-4,6-difluorophenol”, has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Bromo-4,6-difluorophenol”, have been reported. It has a molecular formula of C6H3BrF2O and a molecular weight of 208.99 .

Scientific Research Applications

  • Photocatalytic Applications : A study involving 2-bromo-3,3,3-trifluoropropene (BTP) as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids suggests potential applications in photocatalytic processes. The use of BTP in these reactions highlights the significance of similar fluorinated compounds in photocatalysis (Zeng, Li, Chen, & Zhou, 2022).

  • Bioisostere in Drug Design : Research on 2,6-Difluorophenol, which is structurally similar to 2-Amino-4-bromo-3,6-difluorophenol, suggests its use as a bioisostere for carboxylic acids in drug design. This indicates that compounds like 2-Amino-4-bromo-3,6-difluorophenol could serve as lipophilic substitutes for carboxylic acids in medicinal chemistry (Qiu, Stevenson, O'Beirne, & Silverman, 1999).

  • Fluorescence Probes Development : In the development of novel fluorescence probes, compounds like 2-Amino-4-bromo-3,6-difluorophenol could be important. A study on similar compounds demonstrated their application in detecting reactive oxygen species and distinguishing specific species, showcasing the potential of fluorinated compounds in biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

  • Synthesis of Fluorinated Amino Acids : A palladium-catalyzed cross-coupling process using 2-bromo-3,3,3-trifluoropropene illustrates the synthesis of trifluoromethylated and difluoromethylated amino acids. This indicates the relevance of similar fluorinated compounds in synthesizing specialized amino acids for medicinal chemistry and life science applications (Lou, Wang, Zhao, He, Li, He, & Zhang, 2019).

Safety And Hazards

The safety and hazards of a similar compound, “4-Bromo-2,3-difluorophenol”, have been reported. It’s advised to avoid inhalation, skin contact, and ingestion. It can cause skin and eye irritation .

properties

IUPAC Name

2-amino-4-bromo-3,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODPKXTYOOZJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-bromo-3,6-difluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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